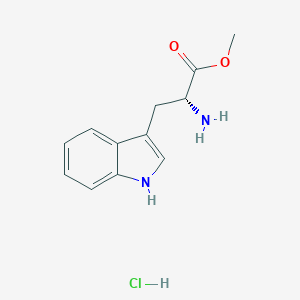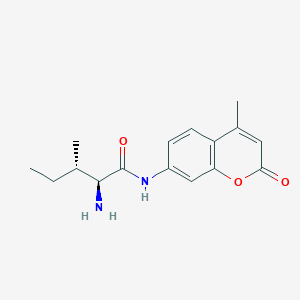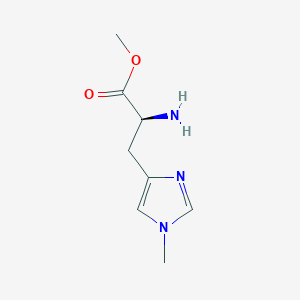
D-Triptofano metil éster clorhidrato
Descripción general
Descripción
D-Tryptophan methyl ester hydrochloride: is a chemical compound with the molecular formula C12H15ClN2O2. It is a derivative of the amino acid tryptophan, specifically the D-isomer, and is commonly used as an intermediate in the synthesis of various tryptophan derivatives . This compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of tadalafil, a medication used to treat erectile dysfunction .
Aplicaciones Científicas De Investigación
Chemistry: D-Tryptophan methyl ester hydrochloride is used as an intermediate in the synthesis of various tryptophan derivatives. It is also employed in the study of stereoselective reactions and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the metabolism and function of tryptophan derivatives. It is also utilized in the synthesis of peptides and proteins for biochemical studies .
Medicine: The compound is a key intermediate in the synthesis of tadalafil, a medication used to treat erectile dysfunction. It is also explored for its potential in developing new pharmaceuticals with antimicrobial and anticancer properties .
Industry: D-Tryptophan methyl ester hydrochloride is used in the production of various fine chemicals and pharmaceuticals. Its applications extend to the synthesis of complex organic molecules and the development of new materials .
Mecanismo De Acción
Target of Action
D-Tryptophan Methyl Ester Hydrochloride primarily targets the Indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that catabolizes tryptophan to N-formyl kynurenine . It plays a significant role in various physiological processes, including the immune response and neurological function .
Mode of Action
The compound interacts with its target, IDO, leading to the production of N-formyl kynurenine . This interaction has a proapoptotic role in renal tubular epithelial cells in response to IFN-gamma and TNF-alpha .
Biochemical Pathways
D-Tryptophan Methyl Ester Hydrochloride affects the tryptophan metabolic pathway . Tryptophan is a secondary metabolite derived from the shikimate pathway responsible for the synthesis of several alkaloids in some animals and plants . In mammalian metabolism, tryptophan participates in several biological functions and has a wide application in drug synthesis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are as follows: Tryptophan is readily absorbed from the gastrointestinal tract and is extensively bound to serum albumin . It is metabolised to serotonin and other metabolites including kynurenine derivatives and is excreted in the urine .
Result of Action
The molecular and cellular effects of D-Tryptophan Methyl Ester Hydrochloride’s action include the production of N-formyl kynurenine, which has a proapoptotic role in renal tubular epithelial cells . This can lead to various physiological effects, including impacts on the immune response and neurological function .
Action Environment
The action, efficacy, and stability of D-Tryptophan Methyl Ester Hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . It is soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml) . Therefore, the compound’s action can be influenced by the presence of these solvents in its environment .
Análisis Bioquímico
Biochemical Properties
D-Tryptophan methyl ester hydrochloride plays a role in biochemical reactions. It is involved in the synthesis of Tryptophan derivatives
Molecular Mechanism
The available literature does not provide a thorough explanation of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The available literature does not provide information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The available literature does not provide information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
The available literature does not provide information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Tryptophan methyl ester hydrochloride can be synthesized through several methods. One common method involves the reaction of D-tryptophan with methanol in the presence of a catalyst such as hydrochloric acid. The reaction typically proceeds as follows:
- Dissolve D-tryptophan in a mixture of methanol and toluene.
- Slowly add thionyl chloride to the solution at 0°C.
- Heat the mixture to 75-80°C and reflux for 4 hours.
- Cool the reaction mixture to 0°C and stir for 2 hours.
- Filter the precipitated solid and wash with toluene.
- Dry the product under vacuum at 50°C to obtain D-Tryptophan methyl ester hydrochloride as a white powder .
Industrial Production Methods: Industrial production of D-Tryptophan methyl ester hydrochloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the use of proton acids like hydrochloric acid gas or p-toluenesulfonic acid have been explored to improve the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: D-Tryptophan methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the indole ring and ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of D-Tryptophan methyl ester hydrochloride.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Comparación Con Compuestos Similares
L-Tryptophan methyl ester hydrochloride: The L-isomer of tryptophan methyl ester.
D-Tryptophan: The parent amino acid without the ester group.
L-Tryptophan: The L-isomer of tryptophan.
Uniqueness: D-Tryptophan methyl ester hydrochloride is unique due to its specific stereochemistry and functional groups. Its D-isomer configuration and esterification make it distinct from other tryptophan derivatives. This uniqueness contributes to its specific applications in pharmaceutical synthesis and research .
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNGGQRDXFYMM-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466232 | |
| Record name | D-Tryptophan methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14907-27-8 | |
| Record name | D-Tryptophan, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14907-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Tryptophan methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is D-Tryptophan methyl ester hydrochloride considered a key starting material in Tadalafil synthesis?
A: D-Tryptophan methyl ester hydrochloride serves as the foundational structure upon which the Tadalafil molecule is built. Its specific chiral configuration (D-isomer) is essential for the biological activity of the final drug. [, , , ] Several synthetic routes utilize this compound, highlighting its importance in achieving cost-effective and scalable production of Tadalafil. [, , , ]
Q2: What are the key chemical transformations involving D-Tryptophan methyl ester hydrochloride in the synthesis of Tadalafil?
A2: The synthesis of Tadalafil from D-Tryptophan methyl ester hydrochloride typically involves a series of reactions, including:
- Pictet-Spengler reaction: This crucial step involves the condensation of D-Tryptophan methyl ester hydrochloride with an aldehyde, often piperonal or a derivative, to form the β-carboline ring system, a core structural motif in Tadalafil. [, ]
- Acylation: Introduction of an acyl group at a specific position on the β-carboline ring. [, , ]
- Aminolysis cyclization: Reaction with methylamine to close the final ring and form the Tadalafil molecule. []
Q3: Are there any alternative starting materials to D-Tryptophan methyl ester hydrochloride for Tadalafil synthesis?
A: While D-Tryptophan methyl ester hydrochloride is widely used, researchers have explored alternative routes. One approach utilizes L-Tryptophan methyl ester hydrochloride, the enantiomer of the standard starting material. This method requires an additional epimerization step to obtain the desired stereochemistry at the C-12a position of the Tadalafil-like tetracyclic compound. []
Q4: How does the use of D-Tryptophan methyl ester hydrochloride contribute to the overall yield and purity of Tadalafil?
A: The use of D-Tryptophan methyl ester hydrochloride, combined with optimized reaction conditions, can lead to high yields of Tadalafil. One study reported an overall yield of 50.5% for the entire synthesis. [] Furthermore, conducting the final cyclization step with methylamine in THF solution has been shown to improve the purity of the final product, achieving a purity of 99.5%. [] This highlights the importance of carefully chosen starting materials and reaction conditions in achieving efficient and high-quality pharmaceutical synthesis.
Q5: What are the advantages of the synthetic routes starting from D-Tryptophan methyl ester hydrochloride compared to other methods?
A5: Synthetic routes using D-Tryptophan methyl ester hydrochloride offer several advantages:
- Avoidance of Controlled Substances: Some traditional methods utilize piperonal, a controlled substance, as a starting material. Newer routes, utilizing D-Tryptophan methyl ester hydrochloride and 3,4-dihydroxybenzaldehyde, circumvent this issue, offering a safer and more accessible approach. []
- High Selectivity and Yield: Asymmetric reduction steps, employed in some synthetic routes starting from D-Tryptophan methyl ester hydrochloride, can lead to high selectivity for the desired Tadalafil isomer, improving yield and simplifying purification processes. []
- Simplicity and Scalability: Many of these synthetic routes are relatively straightforward, involving fewer steps and milder reaction conditions compared to some alternative methods. This facilitates easier implementation and potential scalability for industrial production. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















